molecular formula C8H7IN2 B045045 5-Iodo-2-methyl-1H-benzo[D]imidazole CAS No. 2818-70-4

5-Iodo-2-methyl-1H-benzo[D]imidazole

Cat. No. B045045
CAS RN: 2818-70-4
M. Wt: 258.06 g/mol
InChI Key: NOGZXZDMMNTLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 5-Iodo-2-methyl-1H-benzo[d]imidazole, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. A specific synthesis method for closely related compounds employs a one-pot approach starting from α-methylene ketones and aldehydes using an iodine/DMSO catalytic system, highlighting the potential pathways for synthesizing 5-Iodo-2-methyl-1H-benzo[d]imidazole derivatives through modifications of these procedures (Jayram & Jeena, 2018).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 5-Iodo-2-methyl-1H-benzo[d]imidazole, can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. Theoretical analysis using DFT calculations can provide insights into the electronic structure, including HOMO and LUMO energies, which are crucial for understanding the chemical reactivity and properties of these molecules. Studies on similar compounds have demonstrated the use of DFT to compare theoretical parameters with experimental data, offering a detailed understanding of the molecular structure (Pandey et al., 2017).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, leveraging their aromatic system and functional groups. The reactivity can be influenced by the presence of substituents on the benzimidazole ring. For instance, the reaction of benzimidazole derivatives with iodine can lead to the formation of novel organic salts and cyclic systems, as demonstrated in reactions forming benzimidazoisoquinolinium and benzimidazoisoindolinum cyclic systems (Matsumoto et al., 2016).

Scientific Research Applications

Medicinal Chemistry and Therapeutics

Benzimidazole and its derivatives, including compounds similar to 5-Iodo-2-methyl-1H-benzo[D]imidazole, are prominent in medicinal chemistry due to their diverse pharmacological activities. These compounds have been explored for their antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory properties, among others. The versatility of benzimidazole chemistry allows for the development of targeted therapies with potential for high efficacy and low toxicity. For example, mannich bases of benzimidazole derivatives have shown significant medicinal applications, including antibacterial, anthelmintic, antifungal, and anti-inflammatory activities, highlighting the compound's role in synthesizing new therapeutic agents (Vasuki et al., 2021).

Material Science and Corrosion Inhibition

In the realm of material science, derivatives of benzimidazole, which share structural similarities with 5-Iodo-2-methyl-1H-benzo[D]imidazole, have been studied for their corrosion inhibition properties. Specifically, tolyltriazole, a molecule closely related to benzimidazole compounds, has been effective in inhibiting the corrosion of copper, showcasing the potential of benzimidazole derivatives in protecting metals from corrosion in various environments (Walker, 1976).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of imidazole derivatives, including benzimidazole, have been extensively documented. These compounds exhibit a broad spectrum of action against various microbial and fungal pathogens, making them valuable in the development of new antimicrobial and antifungal agents. Such activities are crucial in addressing the growing challenge of antibiotic resistance and the need for novel therapeutic options (Emami et al., 2022).

DNA Interaction and Cellular Applications

Compounds like Hoechst 33258, which contains benzimidazole groups, bind to the minor groove of DNA, indicating the potential of benzimidazole derivatives, including 5-Iodo-2-methyl-1H-benzo[D]imidazole, in cellular biology applications. These interactions can be harnessed for cellular staining, analysis of DNA content, and understanding DNA-protein interactions, providing a tool for research in genetics, molecular biology, and drug development (Issar & Kakkar, 2013).

Safety And Hazards

5-Iodo-2-methyl-1H-benzo[D]imidazole is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, an allergic skin reaction, and respiratory irritation .

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

6-iodo-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGZXZDMMNTLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347388
Record name 6-Iodo-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methyl-1H-benzo[D]imidazole

CAS RN

2818-70-4
Record name 6-Iodo-2-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2818-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.